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Compound of Interest

Compound Name: M-1211

Cat. No.: B15568966 Get Quote

Technical Support Center: M-1121 Preclinical
Studies
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers using M-1121 in mouse models of MLL-rearranged leukemia.

The information is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is M-1121 and how does it work?

A1: M-1121 is an orally active, covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL)

protein-protein interaction.[1][2][3][4][5] It works by binding to cysteine 329 in the MLL binding

pocket of menin, thereby disrupting the menin-MLL interaction that is crucial for the survival of

leukemia cells with MLL rearrangements.[1][2][3][4][5] This inhibition leads to the

downregulation of downstream target genes like HOXA9 and MEIS1, which are essential for

leukemogenesis.[1][2][4][5]

Q2: What is the recommended dose of M-1121 in mice?

A2: In preclinical studies using xenograft models of MLL-rearranged leukemia, M-1121 has

been shown to be effective at doses of 100 mg/kg and 300 mg/kg administered orally (p.o.)

once daily.[4] At 100 mg/kg daily for 26 days, M-1121 demonstrated significant antitumor
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activity without causing weight loss or other observable signs of toxicity in mice.[5] The 300

mg/kg dose has been associated with complete tumor regression.[4]

Q3: Is M-1121 generally well-tolerated in mice?

A3: Yes, preclinical studies have indicated that M-1121 and similar menin-MLL inhibitors are

generally well-tolerated in mice at therapeutic doses.[4][5] Studies with related menin-MLL

inhibitors, MI-463 and MI-503, showed no significant decrease in body weight, organ weight, or

evidence of tissue damage after 10 days of treatment. Furthermore, these inhibitors did not

appear to impair normal hematopoiesis.

Q4: What is the mechanism of M-1121's effect on tumor cells?

A4: M-1121 inhibits the menin-MLL interaction, which is critical for the expression of oncogenic

genes such as HOXA9 and MEIS1 in MLL-rearranged leukemia. By disrupting this interaction,

M-1121 leads to a dose-dependent downregulation of these genes, which in turn inhibits the

proliferation of leukemia cells and can induce their differentiation.[1][2][4][5]

Troubleshooting Guide: Managing Potential Toxicity
While M-1121 is generally well-tolerated, it is crucial to monitor animals for any signs of toxicity.

This guide provides a systematic approach to identifying and managing potential adverse

effects.

Potential Signs of Toxicity and Recommended Actions
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Potential Sign of

Toxicity

Observation

Parameter
Severity Level

Recommended

Action

Weight Loss

Percentage of body

weight change from

baseline

Mild: 5-10% weight

loss

- Increase frequency

of monitoring to daily.-

Ensure easy access

to food and water.-

Consider providing

supplemental

nutrition.

Moderate: 10-15%

weight loss

- Reduce M-1121

dose by 25-50%.-

Continue daily

monitoring.- Consult

with a veterinarian.

Severe: >15% weight

loss

- Discontinue M-1121

treatment

immediately.- Provide

supportive care as

advised by a

veterinarian.-

Consider humane

euthanasia if animal is

moribund.

Reduced Activity
General motor activity,

response to stimuli

Mild: Slightly

decreased movement

- Monitor closely.-

Ensure no other

clinical signs are

present.

Moderate to Severe:

Lethargy, hunched

posture, minimal

response

- Reduce M-1121

dose or interrupt

treatment.- Perform a

full clinical

assessment.- Consult

with a veterinarian.
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Changes in

Appearance

Fur condition, eye

appearance

Mild to Moderate:

Piloerection (ruffled

fur), half-closed eyes

- Monitor for other

signs of toxicity.-

Ensure proper

housing and

environmental

conditions.

Severe: Persistent

piloerection, porphyrin

staining around eyes

- Interrupt M-1121

treatment.- Conduct a

thorough health

evaluation.- Seek

veterinary guidance.

Abnormal Blood

Parameters

Complete Blood

Count (CBC) and

Blood Chemistry

Mild deviations from

baseline

- Repeat blood work

to confirm.- Monitor

for trends.

Significant deviations

from baseline

- Interrupt or

discontinue M-1121

treatment.- Investigate

potential organ toxicity

(e.g., liver, kidney).-

Consult with a

toxicologist or

veterinarian.

Experimental Protocols
Protocol for Monitoring Toxicity of M-1121 in Mice
1. Animal Model:

Use an appropriate mouse strain for your xenograft model (e.g., SCID, NSG).

House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum

access to food and water.

2. Dosing and Administration:
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Prepare M-1121 in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2%

Tween 80).[5]

Administer the desired dose (e.g., 100 mg/kg) once daily.

3. Monitoring:

Daily:

Observe each animal for clinical signs of toxicity, including changes in posture, activity

level, and overall appearance.

Check for signs of dehydration or malnutrition.

Three times per week:

Record the body weight of each animal.

Weekly (or as needed):

Perform blood collection via a suitable method (e.g., saphenous vein) for Complete Blood

Count (CBC) and serum chemistry analysis.

CBC Parameters: White blood cell count (WBC), red blood cell count (RBC),

hemoglobin, hematocrit, platelet count.

Serum Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST),

blood urea nitrogen (BUN), creatinine.

4. Data Analysis and Intervention:

Calculate the percentage of body weight change for each animal relative to its baseline

weight at the start of treatment.

Compare hematological and serum chemistry values to baseline or control group values.

Implement the dose adjustments or treatment interruptions as outlined in the "Potential Signs

of Toxicity and Recommended Actions" table if toxicity is observed.
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5. Necropsy and Histopathology:

At the end of the study, or if an animal is euthanized due to toxicity, perform a gross

necropsy.

Collect major organs (liver, kidneys, spleen, heart, lungs) and fix in 10% neutral buffered

formalin for histopathological analysis to assess for any microscopic signs of toxicity.

Visualizations
M-1121 Signaling Pathway
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M-1121 Mechanism of Action
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M-1121 Toxicity Monitoring Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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